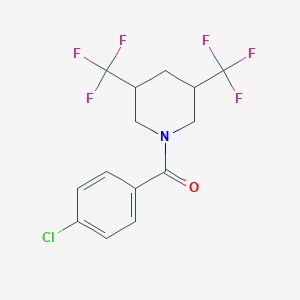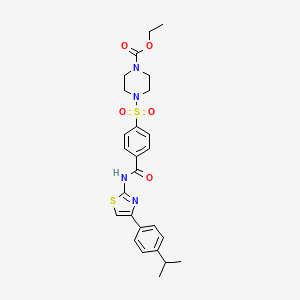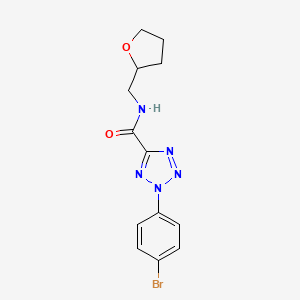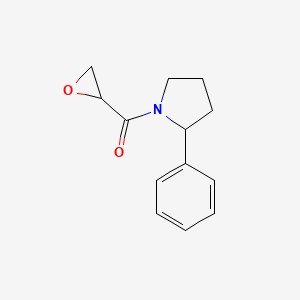![molecular formula C14H18FNO B2567398 N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide CAS No. 2411292-23-2](/img/structure/B2567398.png)
N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide, also known as FPEPP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. FPEPP belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
作用機序
The exact mechanism of action of N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide is not fully understood, but it is believed to act on the endocannabinoid system, which is involved in various physiological processes such as pain, appetite, and mood regulation. This compound is thought to bind to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors, and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In neuroscience, this compound has been shown to protect against oxidative stress and reduce inflammation in the brain. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In pain management, this compound has been shown to reduce pain sensitivity in animal models.
実験室実験の利点と制限
One advantage of using N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide in lab experiments is its selective activity on the endocannabinoid system, which allows researchers to study the effects of cannabinoids without the psychoactive effects of THC found in cannabis. Additionally, this compound has shown promising results in various fields of research, making it a potential candidate for further study. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to conduct large-scale studies.
将来の方向性
There are several future directions for research on N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide. In neuroscience, further studies are needed to determine the exact mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. In cancer research, studies are needed to determine the efficacy of this compound in vivo and its potential use in combination with other cancer therapies. In pain management, further studies are needed to determine the optimal dosage and administration of this compound for pain relief. Additionally, studies are needed to determine the long-term safety and potential side effects of this compound.
合成法
N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide is synthesized through a multistep process, starting with the reaction of 3-fluorophenylacetic acid with propionyl chloride to form 3-fluorophenylpropionic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-propylamine to form the desired amide product.
科学的研究の応用
N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide has been studied for its potential therapeutic effects in various fields of research, including neuroscience, cancer, and pain management. In neuroscience, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have antitumor effects in cancer cells and may be a potential candidate for cancer therapy. Additionally, this compound has been studied for its analgesic properties and may have potential in pain management.
特性
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-3-9-16(14(17)4-2)10-8-12-6-5-7-13(15)11-12/h4-7,11H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIFSYFHPNOKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC(=CC=C1)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B2567316.png)

![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2567321.png)

![2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2567323.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2567327.png)


![4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2567335.png)
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2567336.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567338.png)
